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molecular formula C4H5N3OS B058295 2-Aminothiazole-4-carboxamide CAS No. 118452-02-1

2-Aminothiazole-4-carboxamide

Cat. No. B058295
M. Wt: 143.17 g/mol
InChI Key: YSNYFPFEBBRSHS-UHFFFAOYSA-N
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Patent
US07371869B2

Procedure details

A solution of 2-amino-thiazole-4-carboxylic acid ethyl ester (258 mg, 1.5 mmol) (prepared as described in example 3, step 1) in concentrated aqueous ammonium hydroxide was heated to reflux for 8 hours. The reaction mixture was concentrated to dryness and residual water removed by azeotropic distillation with toluene. The residue was purified by chromatography over silica gel eluted with 2% v/v methanol in ethyl acetate to give 2-amino-thiazole-4-carboxylic acid amide as a colorless solid (149 mg, 69%).
Quantity
258 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:7]=[C:8]([NH2:11])[S:9][CH:10]=1)=O)C.[OH-].[NH4+:13]>>[NH2:11][C:8]1[S:9][CH:10]=[C:6]([C:4]([NH2:13])=[O:3])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
258 mg
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness and residual water
CUSTOM
Type
CUSTOM
Details
removed by azeotropic distillation with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over silica gel
WASH
Type
WASH
Details
eluted with 2% v/v methanol in ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=C(N1)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 149 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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